molecular formula C26H24N4O2 B10995591 N-[(1S)-1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-(4-methoxy-1H-indol-1-YL)acetamide

N-[(1S)-1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-(4-methoxy-1H-indol-1-YL)acetamide

Cat. No.: B10995591
M. Wt: 424.5 g/mol
InChI Key: JWICPHDUAPWQPO-QFIPXVFZSA-N
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Description

    N-[(1S)-1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-(4-methoxy-1H-indol-1-YL)acetamide: is a complex organic molecule with an intriguing structure. Let’s break it down:

  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for antitumor, antimicrobial, or anti-inflammatory properties.

      Industry: Limited applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

      Targets: Interacts with specific receptors or enzymes.

      Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzimidazole, indole, and phenylethyl moieties sets it apart.

      Similar Compounds: Consider related molecules like , , and .

    Properties

    Molecular Formula

    C26H24N4O2

    Molecular Weight

    424.5 g/mol

    IUPAC Name

    N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyindol-1-yl)acetamide

    InChI

    InChI=1S/C26H24N4O2/c1-32-24-13-7-12-23-19(24)14-15-30(23)17-25(31)27-22(16-18-8-3-2-4-9-18)26-28-20-10-5-6-11-21(20)29-26/h2-15,22H,16-17H2,1H3,(H,27,31)(H,28,29)/t22-/m0/s1

    InChI Key

    JWICPHDUAPWQPO-QFIPXVFZSA-N

    Isomeric SMILES

    COC1=CC=CC2=C1C=CN2CC(=O)N[C@@H](CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

    Canonical SMILES

    COC1=CC=CC2=C1C=CN2CC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

    Origin of Product

    United States

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